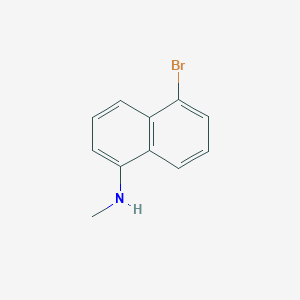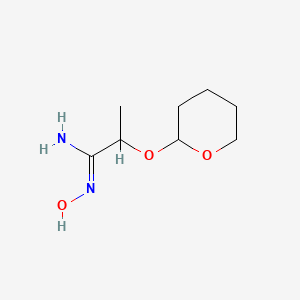![molecular formula C15H21FN2O3 B6619127 tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate CAS No. 1803604-37-6](/img/structure/B6619127.png)
tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate (TBFPPC) is an organic compound with a wide range of potential applications in scientific research. TBFPPC has been used in a range of studies, from drug development and organic synthesis to studying enzyme kinetics. This compound is a part of the piperidine family, which is known for its versatile chemical properties. TBFPPC has been shown to have a number of beneficial effects, such as inhibiting certain enzymes, modulating the activity of certain receptors, and acting as a catalyst for organic reactions.
科学的研究の応用
Tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate has been used in a wide range of scientific research applications. It has been used in studies of enzyme kinetics, drug development, and organic synthesis. tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate has been used to study the activity of enzymes, such as proteases and kinases. It has also been used to study the activity of receptors, such as G-protein coupled receptors. In addition, tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate has been used as a catalyst for organic reactions, such as the synthesis of heterocyclic compounds.
作用機序
Tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate acts as an inhibitor of certain enzymes, such as proteases and kinases. It binds to the active sites of these enzymes and blocks the binding of their substrates. This prevents the enzymes from catalyzing their reactions, resulting in the inhibition of their activity. In addition, tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate has been shown to modulate the activity of certain receptors, such as G-protein coupled receptors. It binds to the receptors and activates them, resulting in an increase in their activity.
Biochemical and Physiological Effects
tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate has been shown to have a number of beneficial effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. This can be beneficial in the treatment of diseases, such as cancer and Alzheimer’s disease. In addition, tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate has been shown to modulate the activity of certain receptors, such as G-protein coupled receptors. This can be beneficial in the treatment of a variety of conditions, such as depression and anxiety.
実験室実験の利点と制限
Tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate has a number of advantages and limitations for lab experiments. One of the main advantages of tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate is that it is relatively easy to synthesize. It can be synthesized using a variety of methods, and the reaction yields are typically high. In addition, tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate is relatively stable and can be stored for long periods of time. However, tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate is also limited in its applications. It is not suitable for use in studies of enzymes with low substrate affinity, and it is not suitable for use in studies of receptors with low binding affinity.
将来の方向性
There are a number of potential future directions for the use of tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate. One potential direction is the use of tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate in the development of new drugs. tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate could be used to study the activity of enzymes and receptors, which could lead to the development of new drugs for the treatment of diseases. In addition, tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate could be used in the development of new catalysts for organic reactions. This could lead to the development of new methods for synthesizing complex molecules and compounds. Finally, tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate could be used in the development of new diagnostic tools. This could lead to the development of new methods for detecting and diagnosing diseases.
合成法
Tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of tert-butyl piperidine-1-carboxylate with 6-fluoropyridine-3-oxide in the presence of a base, such as sodium hydroxide. This reaction is carried out in a basic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at a temperature of around 80°C. The reaction yields a yield of around 80%, with a purity of around 95%.
特性
IUPAC Name |
tert-butyl 4-(6-fluoropyridin-3-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-6-11(7-9-18)20-12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYIHSSBWBMMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)




![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)

![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)